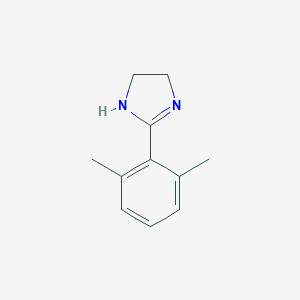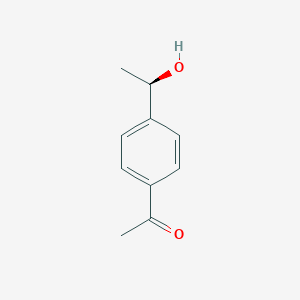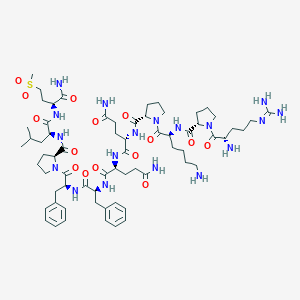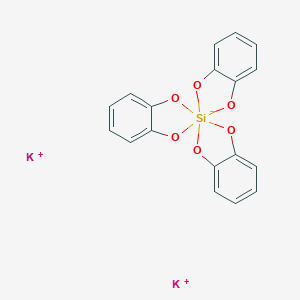
LHRH (2-10), Trp(6)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of LHRH analogs, including modifications like "LHRH (2-10), Trp(6)-", often involves sophisticated chemical and enzymatic methods to ensure specificity and functionality. For instance, an efficient chemical-enzymatic synthesis of the LHRH N-terminal pentapeptide has been developed, featuring the formation of peptide bonds through both chemical coupling and enzymatic actions, highlighting the complex synthesis strategies for such peptides (Słomczyńska, Leplawy, & Leplawy, 1991).
Molecular Structure Analysis
The molecular structure of LHRH analogs, including those with Trp substitutions, is critical for their function. These structures are designed to mimic or alter the natural hormone's action. The conformational studies and modifications aim to enhance the peptide's stability, receptor affinity, and biological activity. However, specific details on the molecular structure analysis of "LHRH (2-10), Trp(6)-" were not directly found in the provided papers.
Chemical Reactions and Properties
The chemical properties of LHRH analogs are influenced by their specific amino acid sequences and modifications. These properties include their reactivity, stability, and interaction with metal ions, such as the formation of complexes with Zn(II) ions, which can impact their biological activity and pharmacokinetics. The interaction of LHRH with Zn(II) ions, through coordination to imidazole nitrogen and peptide oxygen, is an example of the complex chemical behavior of these peptides (Bal et al., 1989).
Physical Properties Analysis
The physical properties of LHRH analogs, such as solubility, stability under physiological conditions, and their conformation in solution, are crucial for their biological efficacy. These properties are meticulously designed and analyzed during the development of analogs to ensure optimal interaction with the LHRH receptor and desired pharmacological profiles. The specific physical properties of "LHRH (2-10), Trp(6)-" would depend on its overall structure and modifications but were not detailed in the available research.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of LHRH analogs, are tailored to improve their therapeutic potential. Modifications like "LHRH (2-10), Trp(6)-" aim to enhance the peptide's resistance to enzymatic degradation, increase its half-life, and modulate its interaction with the LHRH receptor for improved clinical outcomes. The synthesis and modification approaches, such as those demonstrated by Pettit and Smith (1979) for the Trp8-substituted LHRH, illustrate the chemical engineering behind these analogs to achieve desired properties and efficacy (Pettit & Smith, 1979).
Aplicaciones Científicas De Investigación
Regulación de la Secreción de Hormonas Pituitarias
Los análogos de LHRH, incluyendo “LHRH (2-10), Trp(6)-”, han sido estudiados por sus efectos sobre la secreción de hormonas pituitarias. Las investigaciones han demostrado que estos análogos pueden influir en los niveles de ARN mensajero (ARNm) para la subunidad α común de las hormonas glucoproteicas y LHβ en células de la pituitaria anterior de rata en cultivo . Esta regulación es crucial para comprender y potencialmente tratar afecciones relacionadas con la función pituitaria.
Tratamiento de Tumores Sensibles a las Hormonas
Los análogos de LHRH tienen aplicaciones en el tratamiento de tumores sensibles a las hormonas, como aquellos que secretan hormona luteinizante (LH). Por ejemplo, un estudio informó que un agonista de LHRH aumentó en lugar de disminuir los niveles de LH y subunidad α en un paciente con un tumor pituitario secretor de LH . Este efecto paradójico sugiere una interacción compleja con las células tumorales que podría ser aprovechada para fines terapéuticos.
Manejo de la Pubertad Precoz
Las formulaciones de liberación retardada de análogos de LHRH, incluyendo “LHRH (2-10), Trp(6)-”, se han utilizado para suprimir la secreción pituitaria y gonadal en casos de pubertad precoz . Esta aplicación es significativa para controlar la pubertad de inicio temprano y sus anormalidades clínicas y bioquímicas asociadas.
Comprensión de la Resistencia Hormonal
Los estudios que involucran “LHRH (2-10), Trp(6)-” han contribuido a nuestra comprensión de la resistencia hormonal. Por ejemplo, la respuesta atenuada a la administración de LHRH y la falta de respuesta al citrato de clomifeno sugieren autonomía tumoral y mecanismos reguladores centrales anormales . Este conocimiento es vital para desarrollar tratamientos para tumores resistentes que secretan hormonas.
Depuración Metabólica y Degradación
Las investigaciones sobre el metabolismo de los análogos de LHRH, incluyendo “LHRH (2-10), Trp(6)-”, han proporcionado información sobre sus tasas de depuración metabólica y resistencia a la degradación . Estas propiedades son esenciales para el diseño de agentes terapéuticos más efectivos y de mayor duración.
Afinidad de Unión al Receptor
La actividad biológica mejorada de los análogos de LHRH se debe en parte a su mayor afinidad de unión a los receptores de LHRH . Esta característica es crucial para el desarrollo de fármacos que pueden dirigirse y modular de manera más efectiva la vía del receptor de LHRH.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of LHRH (2-10), Trp(6)- is the Luteinizing Hormone Releasing Hormone (LHRH) receptors . These receptors are primarily found in the pituitary gland . The role of these receptors is to bind with LHRH, which triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Mode of Action
LHRH (2-10), Trp(6)- interacts with its targets, the LHRH receptors, by binding to them . This binding action triggers a series of biochemical reactions that lead to the release of LH and FSH . The binding of LHRH to these specific pituitary receptors causes them to aggregate and become internalized .
Biochemical Pathways
The binding of LHRH (2-10), Trp(6)- to the LHRH receptors affects the gonadotropin-releasing hormone (GnRH) pathway . This pathway is responsible for the release of LH and FSH, which are crucial hormones for reproductive functions. The downstream effects of this pathway include the regulation of sex steroid secretion in both males and females .
Pharmacokinetics
The pharmacokinetics of LHRH (2-10), Trp(6)- involve its distribution, clearance, and metabolism . The biological half-life of LHRH is reported to be between 2-8 minutes, representing only the distribution phase of the compound after intravenous administration . The metabolic clearance rate and plasma half-disappearance time of LHRH have also been studied .
Result of Action
The result of the action of LHRH (2-10), Trp(6)- is the stimulation of the synthesis and release of gonadotropins, leading to an increase in the number of LHRH receptors . This leads to an increase in the levels of LH and FSH, which are crucial for reproductive functions .
Action Environment
The action of LHRH (2-10), Trp(6)- can be influenced by various environmental factors. For instance, the presence of other hormones, such as gonadal steroids and inhibin, can influence the regulation of the number of LHRH receptors . Additionally, the physiological state of the individual, such as their age, sex, and health status, can also impact the action, efficacy, and stability of LHRH (2-10), Trp(6)- .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKWVNLFGWKCIA-ZXEZBUDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H77N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148736 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108787-46-8 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108787-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)





![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)





![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)